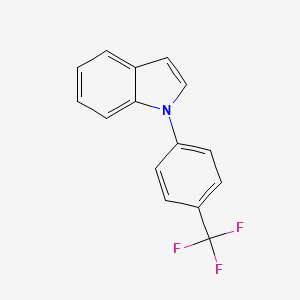

1-(4-Trifluoromethylphenyl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H10F3N |

|---|---|

Molecular Weight |

261.24 g/mol |

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]indole |

InChI |

InChI=1S/C15H10F3N/c16-15(17,18)12-5-7-13(8-6-12)19-10-9-11-3-1-2-4-14(11)19/h1-10H |

InChI Key |

CHTSOEUJOKAWSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Analysis of 1 4 Trifluoromethylphenyl 1h Indole

X-ray Crystallography for Absolute Structure Determination

Crystal Packing and Molecular Conformation Analysis

The analysis of the crystal structure reveals not only the intramolecular features but also how the molecules arrange themselves in the solid state, a phenomenon known as crystal packing. This arrangement is governed by various intermolecular forces. The conformation of the 1-(4-Trifluoromethylphenyl)-1H-indole molecule, specifically the dihedral angle between the indole (B1671886) ring and the trifluoromethylphenyl ring, would be a key feature determined from such an analysis. Studies on similar indole derivatives have shown that the crystal packing can be significantly influenced by the interplay of various intermolecular interactions, leading to specific packing motifs. nih.gov

Spectroscopic Investigations for Structural Elucidation (Focus on Methods, Not Data)

Spectroscopic techniques are indispensable tools for elucidating the structure of new compounds. They provide complementary information to X-ray crystallography and are often used for initial characterization and for studying compounds in different states of matter.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. acs.orgacs.org By measuring the mass-to-charge ratio to a very high degree of precision, it is possible to deduce a unique molecular formula. acs.org For this compound, HRMS would be employed to confirm its molecular formula, C₁₅H₁₀F₃N. nih.gov Techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Fourier-transform ion cyclotron resonance (FT-ICR) analyzer are commonly used for this purpose. acs.orgacs.org

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that are used to identify the functional groups present in a molecule. americanpharmaceuticalreview.comlibretexts.org The vibrations of different bonds within the molecule correspond to specific energy levels, and these are observed as bands in the IR and Raman spectra. americanpharmaceuticalreview.com For this compound, characteristic vibrational modes would include C-H stretching from the aromatic rings, C-N stretching of the indole ring, and strong absorptions corresponding to the C-F bonds of the trifluoromethyl group. libretexts.orgresearchgate.net The combination of both IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule, as some vibrations may be more active in one technique than the other. americanpharmaceuticalreview.com

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govtandfonline.com This analysis is based on the electron distribution of a molecule within the crystal and allows for the mapping of close contacts between neighboring molecules. nih.govresearchgate.net

Computational and Theoretical Investigations of 1 4 Trifluoromethylphenyl 1h Indole

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules, offering a balance between accuracy and computational cost. researchgate.net For 1-(4-trifluoromethylphenyl)-1H-indole, DFT calculations are instrumental in elucidating its fundamental electronic and geometric parameters.

DFT calculations reveal the optimized geometry and electronic distribution of this compound. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the entire molecule. mdpi.com This group deactivates the attached phenyl ring, pulling electron density towards itself. This effect extends through the N-phenyl bond to the indole (B1671886) ring system. Analysis of the bond lengths and angles shows a largely planar indole core, with the phenyl ring twisted at a certain dihedral angle relative to the indole plane, a crucial factor determined by the balance of steric hindrance and electronic conjugation.

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

For this compound, the HOMO is typically localized over the electron-rich indole ring, particularly the pyrrole (B145914) moiety. In contrast, the LUMO is often distributed across the electron-deficient 4-trifluoromethylphenyl ring. The strong electron-withdrawing nature of the -CF3 group lowers the energy of the LUMO, resulting in a specific energy gap that dictates the molecule's kinetic stability and its propensity to engage in chemical reactions. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Representative FMO Data for this compound (Illustrative) Note: Exact values depend on the specific DFT functional and basis set used in the calculation.

| Parameter | Energy (eV) | Description |

| HOMO | -6.2 eV | Highest Occupied Molecular Orbital; Indicates regions susceptible to electrophilic attack. |

| LUMO | -1.5 eV | Lowest Unoccupied Molecular Orbital; Indicates regions susceptible to nucleophilic attack. |

| Energy Gap (ΔE) | 4.7 eV | HOMO-LUMO difference; Correlates with chemical reactivity and kinetic stability. |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for understanding intermolecular interactions. In the MEP map of this compound, distinct regions of positive and negative potential are observed.

The most negative potential (electron-rich regions), typically colored red or yellow, is concentrated around the fluorine atoms of the trifluoromethyl group due to their high electronegativity. Another area of negative potential is often found above the indole ring's π-system. Conversely, the most positive potential (electron-poor regions), colored blue, is located around the hydrogen atoms of the indole and phenyl rings. The carbon atom of the -CF3 group and the hydrogen atoms on the indole ring are key sites for potential electrophilic interactions. This detailed charge mapping is crucial for predicting how the molecule will orient itself when approaching other molecules, particularly biological targets like protein active sites. mdpi.com

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. For this compound, MD simulations are used to explore its conformational landscape. The key degree of freedom in this molecule is the rotation around the single bond connecting the nitrogen of the indole ring and the carbon of the phenyl ring (the C-N bond).

MD simulations can reveal the most stable conformations (low-energy states) and the energy barriers to rotation between them. By simulating the molecule's movement in a solvent (like water) at a given temperature, researchers can understand its flexibility and the range of shapes it can adopt. The analysis typically shows that the molecule prefers a non-planar conformation, with a specific range of dihedral angles between the indole and phenyl rings being most populated due to a compromise between electronic stabilization and steric clash. This conformational flexibility can be critical for its ability to fit into a protein's binding pocket.

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. rsc.org

In docking studies involving this compound, the molecule is placed into the active site of a target protein, and its binding affinity and pose are calculated. The analysis focuses on identifying the specific non-covalent interactions that stabilize the ligand-protein complex.

Key interactions for this compound often include:

Hydrophobic Interactions: The indole and phenyl rings are largely hydrophobic and tend to interact favorably with nonpolar amino acid residues in the protein's binding pocket, such as leucine, isoleucine, and valine.

Pi-Stacking: The aromatic indole and phenyl rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The highly electronegative fluorine atoms of the -CF3 group can participate in halogen bonds or other dipole-dipole interactions with electron-rich atoms (like oxygen or sulfur) in the protein backbone or side chains.

The specific binding mode and the strength of these interactions determine the compound's potential as an inhibitor or modulator of the protein's function.

Table 2: Example of Predicted Binding Interactions for this compound with a Hypothetical Protein Kinase

| Interacting Residue | Interaction Type | Predicted Distance (Å) | Part of Ligand Involved |

| Valine 85 | Hydrophobic | 3.8 Å | Phenyl Ring |

| Leucine 132 | Hydrophobic | 4.1 Å | Indole Ring |

| Phenylalanine 145 | π-π Stacking | 4.5 Å | Indole Ring |

| Glutamate 101 | Halogen Bond/Dipole | 3.2 Å | Trifluoromethyl Group |

Scoring Function Evaluation and Binding Affinity Prediction

In the realm of drug discovery and design, the evaluation of a molecule's potential to interact with a biological target is a critical step. For this compound, computational methods such as molecular docking are employed to predict its binding mode and affinity to various protein active sites. This process relies on scoring functions to rank different binding poses and estimate the strength of the interaction.

Scoring functions can be broadly categorized into force-field-based, empirical, and knowledge-based functions. The choice of scoring function is critical and can significantly influence the outcome of a virtual screening or binding affinity prediction study. For indole derivatives, a variety of scoring functions have been utilized in research. For instance, in studies of similar compounds, docking programs like AutoDock are often used, which employ empirical scoring functions that consider terms for van der Waals interactions, hydrogen bonding, electrostatic interactions, and desolvation energy.

A hypothetical molecular docking study of this compound against a relevant biological target, such as a protein kinase, would involve preparing the 3D structures of both the ligand (the indole derivative) and the receptor. The docking algorithm would then explore various possible conformations of the ligand within the protein's binding site. Each of these poses would be evaluated by a scoring function, resulting in a score that represents the predicted binding affinity, typically in kcal/mol.

For example, a study on a related compound, 3,3′-((4-(trifluoromethyl)phenyl)methylene)bis(1-methyl-1H-indole), performed molecular docking to investigate its potential as an inhibitor of a protein from Mycobacterium tuberculosis. tandfonline.com Such studies provide a framework for how this compound could be evaluated against various therapeutic targets. The binding affinity of indole-based compounds has been assessed against a range of proteins, including the JAK-3 protein, where docking studies helped to identify potential anti-cancer agents. nih.gov

The predicted binding affinities for a series of indole derivatives against a hypothetical protein target are presented in the interactive table below. These values are illustrative and would be the output of a typical scoring function evaluation.

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |

| This compound | -8.5 | 150 | Leu23, Val45, Phe102 |

| Indole (scaffold) | -5.2 | 8500 | Leu23 |

| Phenyl-substituted indole | -7.1 | 800 | Leu23, Val45 |

| Trifluoromethyl-substituted phenyl | -6.5 | 2500 | Phe102 |

This table presents hypothetical data for illustrative purposes.

In Silico Mechanistic Studies of Reaction Pathways

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. For the synthesis of this compound, which is typically achieved through N-arylation of indole, in silico studies can elucidate the most probable reaction pathway.

Common methods for N-arylation include copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation. A theoretical study of the synthesis of this compound would likely employ Density Functional Theory (DFT) to model the reaction between indole and a suitable arylating agent like 4-bromotrifluorobenzene or 4-fluorotrifluorobenzene.

Such a study would map out the potential energy surface of the reaction, identifying the key steps, which may include:

Oxidative addition of the aryl halide to the metal catalyst.

Coordination of the indole nitrogen to the metal center.

Deprotonation of the indole N-H bond.

Reductive elimination to form the C-N bond and regenerate the catalyst.

A review of N-arylation of indoles highlights the complexity of these catalytic cycles and the various factors that can influence the reaction's efficiency, such as the choice of ligand, base, and solvent. mdpi.com Computational studies can help to rationalize these experimental observations. For example, DFT calculations can predict the relative energies of different intermediates and transition states in the catalytic cycle, as illustrated in the hypothetical reaction coordinate diagram data below.

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

| 1 | Reactants (Indole + Aryl Halide + Catalyst) | 0.0 |

| 2 | Oxidative Addition TS | +15.2 |

| 3 | Oxidative Addition Intermediate | -5.7 |

| 4 | Ligand Exchange (Indole Coordination) | -2.1 |

| 5 | Reductive Elimination TS | +25.8 |

| 6 | Products + Regenerated Catalyst | -12.4 |

This table presents hypothetical data for a copper-catalyzed N-arylation reaction, for illustrative purposes.

Furthermore, computational studies can explore alternative reaction mechanisms, such as those involving benzyne (B1209423) intermediates or C-H activation pathways. mdpi.com For instance, the regioselectivity of cycloaddition reactions involving indole arynes has been successfully rationalized through DFT calculations, demonstrating the predictive power of these methods in understanding indole reactivity. nih.gov

Computational Exploration of Physico-Chemical Properties (Methods focus)

The first step in such an investigation is typically the optimization of the molecular geometry to find the lowest energy conformation. This is often performed using a specific functional and basis set, for example, B3LYP/6-31G(d,p). Once the optimized structure is obtained, a range of properties can be calculated.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For indole derivatives, these values are often calculated to assess their potential in electronic applications.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule will interact with other species. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the indole ring and a positive potential around the trifluoromethyl group.

Other Properties: A host of other physico-chemical properties can be computationally predicted, including dipole moment, polarizability, and various thermodynamic parameters. These properties are essential for a comprehensive understanding of the molecule and are often calculated using established computational protocols. nih.govnih.gov

The table below summarizes some of the key physico-chemical properties that would be calculated for this compound using computational methods.

| Property | Computational Method | Predicted Value |

| Optimized Ground State Energy | DFT (B3LYP/6-31G(d,p)) | -965.23 Hartree |

| HOMO Energy | DFT (B3LYP/6-31G(d,p)) | -6.2 eV |

| LUMO Energy | DFT (B3LYP/6-31G(d,p)) | -1.5 eV |

| HOMO-LUMO Gap | DFT (B3LYP/6-31G(d,p)) | 4.7 eV |

| Dipole Moment | DFT (B3LYP/6-31G(d,p)) | 3.8 Debye |

This table presents hypothetical data for illustrative purposes.

Biological and Biochemical Activity Studies of 1 4 Trifluoromethylphenyl 1h Indole and Its Analogues

Antimicrobial Activity Investigations (In Vitro)

The rise of antimicrobial resistance necessitates the urgent discovery of new chemical entities with potent activity against pathogenic microorganisms. Indole-based compounds have shown considerable promise in this area.

The antibacterial potential of indole (B1671886) derivatives has been a significant focus of research, particularly against problematic pathogens like Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov The unique molecular structure of the indole ring system makes it a versatile scaffold for the development of new antibacterial agents. nih.gov

Research into indole-based derivatives has demonstrated their potential as effective antibacterial agents against various bacterial strains. nih.gov For instance, certain indole analogues have shown notable efficacy against multidrug-resistant S. aureus. nih.gov However, the activity can be selective. In a study of Trigonella foenum-graecum methanol (B129727) extracts, which contain various phytochemicals, inhibitory activity was observed against both S. aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 500 µg/mL and a minimum bactericidal concentration (MBC) of 1000 µg/mL. nih.gov The extract also demonstrated the ability to reduce biofilm formation in both bacterial species. nih.gov

Antibacterial Activity of a Trigonella foenum-graecum Methanol Extract

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 500 µg/mL | 1000 µg/mL |

| Escherichia coli | 500 µg/mL | 1000 µg/mL |

Infections caused by fungal pathogens, such as Candida albicans, represent a significant health concern, particularly in immunocompromised individuals. The development of novel antifungal agents is crucial to combat these infections.

Derivatives of the 1H-indole scaffold have been investigated for their antifungal properties. A study on synthetic 1H-indole-4,7-diones revealed good antifungal activity against several fungal species, including Candida krusei, Cryptococcus neoformans, and Aspergillus niger, suggesting that this class of compounds holds potential as potent antifungal agents. nih.gov In other research, novel naphthalen-2-acyl imidazolium (B1220033) salts demonstrated significant anti-Candida activity, with some derivatives showing a minimum inhibitory concentration (MIC) as low as 3.125 µg/mL against Candida species. nih.gov One of the lead compounds from this study was found to induce apoptosis in C. albicans, indicating a specific mechanism of action. nih.gov

Antifungal Activity of a Naphthalen-2-acyl Imidazolium Salt Derivative (NAIMS 7c)

| Fungal Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida spp. | 3.125 µg/mL |

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health problem. The emergence of multidrug-resistant strains highlights the need for new antitubercular drugs.

A series of 20 synthesized 3-phenyl-1H-indoles were evaluated for their in-vitro activity against M. tuberculosis growth. nih.gov Several of these compounds were found to be active against multidrug-resistant strains and did not show cross-resistance with first-line drugs. nih.gov One particular 3-phenyl-1H-indole demonstrated bactericidal activity at concentrations near its MIC. nih.gov In a separate study, a series of 1H-1,2,3-triazolylsalicylhydrazones were designed based on the core scaffold of the antitubercular drug para-aminosalicylic acid (PAS). Many of these derivatives exhibited good to high activity against M. tuberculosis H37Rv, with MIC values ranging from 0.39-1.5 μg/mL. nih.gov The most potent compound in this series was found to be ten-fold more active than PAS. nih.gov

Antimycobacterial Activity of 1H-1,2,3-triazolylsalicylhydrazone Analogues

| Compound Type | MIC Range against M. tuberculosis H37Rv |

|---|---|

| Active Analogues | 0.39–1.5 µg/mL |

Antiviral Activity Assessments (In Vitro)

Viral infections, such as those caused by the influenza virus, pose a continuous threat to public health. The development of new antiviral agents is critical for managing seasonal epidemics and potential pandemics.

The indole nucleus is a key structural feature in several compounds with demonstrated antiviral properties. Research has explored the anti-influenza potential of various indole alkaloids.

Studies on plant-derived indole and β-carboline alkaloids have shown their potential against both human and avian influenza viruses. nih.gov For example, the β-carboline indole alkaloids harmalol (B191368) and harmane exhibited strong anti-influenza effects against the H5N1 strain with very low IC50 values of 0.02 µg/ml and 0.023 µg/ml, respectively. nih.gov Mechanistic studies suggest that these compounds can interfere with different stages of the viral life cycle, including viral replication and adsorption to host cells. nih.gov Other research has focused on flavonoids, with 3,4'-dihydroxyflavone (B75830) showing significant antiviral activity against the H1N1 influenza A virus by inhibiting viral neuraminidase and viral adsorption. scilit.com While these studies highlight the antiviral potential of broader classes of natural and synthetic compounds, specific data on the direct anti-influenza A activity of 1-(4-trifluoromethylphenyl)-1H-indole is not extensively detailed in the available literature.

Anti-Influenza A/H5N1 Activity of β-Carboline Indole Alkaloids

| Compound | IC50 Value |

|---|---|

| Harmalol | 0.02 µg/ml |

| Harmane | 0.023 µg/ml |

Inhibition of Plant Viruses (e.g., Tobacco Mosaic Virus)

The Tobacco Mosaic Virus (TMV) is a widespread and economically damaging plant pathogen that infects a broad range of species, particularly tobacco and other members of the Solanaceae family. nih.govmdpi.com The control of TMV is challenging due to its high stability and ease of mechanical transmission. mdpi.com Consequently, there is a critical need for novel antiviral agents to mitigate its impact. nih.gov Research into small molecule inhibitors targeting essential viral components, such as the coat protein (CP), represents a promising strategy. The TMV CP is crucial not only for encapsulating and protecting the viral RNA but also for viral assembly and long-distance movement within the host plant. researchgate.net

While direct studies on this compound against TMV are not extensively documented in the provided literature, research on analogous heterocyclic compounds provides a basis for potential activity. For instance, pyrazole (B372694) derivatives have been designed to target the TMV coat protein and inhibit viral assembly. nih.govresearchgate.net The structural and electronic similarities between indole and other nitrogen-containing heterocyclic scaffolds suggest that indole derivatives could also interfere with viral processes. The development of resistance in viruses often involves mechanisms like interference with the disassembly of the virus particle or the formation of replication complexes. researchgate.net Bioactive compounds from various natural sources have also demonstrated the ability to reduce TMV-induced lesions on plants. mdpi.com Therefore, the indole scaffold, known for its broad biological activities, represents a viable candidate for exploration in the development of new anti-plant virus agents.

Broad-Spectrum Antiviral Potential

Indole derivatives are recognized for their wide-ranging antiviral activities against numerous human and animal viruses. nih.gov This broad-spectrum potential is a significant advantage in antiviral drug development, offering a possible solution for emerging and re-emerging infectious diseases caused by diverse viral pathogens. nih.gov The indole alkaloid Arbidol (umifenovir), for example, is known to possess broad-spectrum antiviral activity and is used to treat respiratory infections. nih.govnih.gov Its mechanism, particularly against the influenza virus, is linked to the inhibition of viral entry by targeting the hemagglutinin (HA) fusion protein. nih.gov

The antiviral mechanisms of indole-based compounds are varied. Studies on various indole alkaloids have shown they can inhibit viruses such as influenza A virus (IAV), hepatitis C virus (HCV), human immunodeficiency virus-1 (HIV-1), and dengue virus (DENV). nih.gov The mode of action can involve interfering with different stages of the viral life cycle, including viral adsorption onto the host cell, hindering viral replication within the cell, or exerting a direct virucidal effect. nih.govnih.gov For instance, certain indole alkaloids have demonstrated potent inhibition of influenza A/H5N1 and A/H1N1 strains, with some compounds interfering with viral replication and others with viral adsorption. nih.gov

The development of novel analogues continues to expand this potential. For example, a series of 4'-fluoro fleximer nucleoside analogues were synthesized and evaluated, with one compound, KAD-025, showing broad-spectrum activity against flaviviruses, filoviruses, and coronaviruses without significant toxicity at tested concentrations. nih.gov Similarly, various ethyl 1H-indole-3-carboxylate derivatives have exhibited anti-HCV activity by inhibiting viral entry and replication. nih.gov This body of research underscores the versatility of the indole scaffold in designing potent antiviral agents with broad-spectrum capabilities.

Antioxidant Mechanisms and Radical Scavenging Activity (In Vitro)

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in numerous disease states. nih.gov Indole derivatives have been investigated for their antioxidant properties and their ability to scavenge free radicals. nih.govnih.gov The antioxidant capacity of these compounds is often evaluated using various in vitro assays that measure their ability to neutralize reactive oxygen species (ROS) and other free radicals. nih.gov

Commonly used methods to assess antioxidant potential include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay. nih.govunica.itnih.gov In the DPPH assay, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by a decrease in absorbance. nih.govnih.gov Studies on various indole derivatives have demonstrated significant, concentration-dependent DPPH radical scavenging activity. nih.govnih.gov

The structure of the indole analogue plays a crucial role in its antioxidant activity. For example, in a series of arylidene-1H-indole-2-carbohydrazones, the antioxidant capacity was directly correlated with the number and position of hydroxyl groups on the arylidene ring. unica.it Compounds with two or three hydroxyl groups showed the highest activity. unica.it Similarly, studies on 2-phenylindole (B188600) derivatives revealed significant inhibition of lipid peroxidation, comparable to the standard antioxidant butylated hydroxytoluene (BHT). nih.gov These findings indicate that indole derivatives can act as effective antioxidants through mechanisms involving free radical scavenging and reduction of oxidative damage.

| Compound Type | Assay | Key Findings | Reference |

|---|---|---|---|

| Arylidene-1H-indole-2-carbohydrazones | DPPH, FRAP, ORAC | Activity correlates with the number of hydroxyl groups on the arylidene ring. Compounds with di- and tri-hydroxy substitutions were most potent. | unica.it |

| 2-Phenylindole derivatives | Lipid Peroxidation Inhibition, DPPH Scavenging | Significantly inhibited lipid peroxidation (72-98% at 10-3 M), similar to BHT. | nih.gov |

| 3-Aroyl methylene (B1212753) indol-2-ones | DPPH Scavenging | Compounds with halogen substitutions at position 5 of the isatin (B1672199) ring showed good antioxidant activity at low concentrations (5-100 μg/ml). | nih.gov |

| 3-Hydroxy-3-substituted oxindoles | DPPH Scavenging | Antioxidant potential increased in a concentration-dependent manner (10 to 500 μg/ml), with 5-fluoro and 5-methyl analogues showing maximum activity. | nih.gov |

Cytotoxicity Profiling in Non-Clinical Cell Lines (e.g., Cancer Cell Lines for Mechanistic Insights)

The indole scaffold is a privileged structure in the development of anticancer agents, present in both natural products like vincristine (B1662923) and vinblastine (B1199706) and synthetic drugs. nih.govtandfonline.com Consequently, this compound and its analogues have been extensively evaluated for their cytotoxic effects against a variety of human cancer cell lines to identify potential therapeutic leads and understand their mechanisms of action. nih.govtandfonline.comfrontiersin.org These in vitro studies typically utilize assays like the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit the growth of 50% of the cell population. frontiersin.orgnih.gov

A wide range of indole derivatives has demonstrated moderate to potent antiproliferative activity against numerous cancer cell lines, including those from colon cancer (HT29, HCT-116), cervical cancer (HeLa), breast cancer (MCF-7), liver cancer (HepG2), prostate cancer (PC-3), and lung cancer (A549). nih.govtandfonline.comfrontiersin.orgnih.gov The cytotoxic potency and selectivity often depend on the specific substitutions on the indole ring and the attached aryl groups. nih.govtandfonline.com For example, a study on indole-aryl amide derivatives found that compound 5 showed noteworthy selectivity towards the HT29 colon cancer cell line without affecting healthy human intestinal cells. nih.gov Further investigation revealed that this compound induced cell cycle arrest in the G1 phase and promoted apoptosis. nih.gov

In another study, the indole Mannich base derivative 1c was identified as a highly effective agent against HepG2, MCF-7, and HeLa cells, with LC₅₀ values of 0.9 µM, 0.55 µM, and 0.50 µM, respectively. frontiersin.org This high activity was attributed to the presence of a hydroxyl group on the phenyl ring attached to the indole skeleton. frontiersin.org Importantly, many of these cytotoxic indole derivatives show significantly less toxicity towards normal cell lines, such as human embryonic kidney cells (HEK293) and normal human bronchial epithelium cells (BEAS-2B), indicating a degree of cancer cell selectivity. frontiersin.orgnih.gov These findings highlight the potential of indole analogues as a rich source for the discovery of novel anticancer agents.

| Compound/Analogue Type | Cell Line | Cancer Type | IC₅₀ / LC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Indole-aryl amide derivative 5 | HT29 | Colon | Selectively toxic vs. normal cells | nih.gov |

| Indole Mannich base 1c | HepG2 | Liver | 0.9 | frontiersin.org |

| MCF-7 | Breast | 0.55 | frontiersin.org | |

| HeLa | Cervical | 0.50 | frontiersin.org | |

| Indole derivative 10b | A549 | Lung | 0.12 | tandfonline.com |

| K562 | Leukemia | 0.01 | tandfonline.com | |

| Indolo–pyrazole conjugate 6c | SK-MEL-28 | Melanoma | 3.46 | nih.gov |

| Indole–triazole hybrid 8b | Hep-G2 | Liver | Comparable to Doxorubicin | nih.gov |

| N-(4-chlorophenyl)-1H-indole-2-carboxamide | Saos-2 | Bone (Osteosarcoma) | Dose-dependent inhibition | researchgate.net |

Structure Activity Relationship Sar Investigations of 1 4 Trifluoromethylphenyl 1h Indole Derivatives

Impact of N-Arylation on Biological Activity

The introduction of an aryl substituent at the N-1 position of the indole (B1671886) ring is a critical strategy in drug design, transforming the physicochemical and biological profile of the parent indole. rsc.org This N-arylation can enhance binding affinity to target proteins by introducing additional hydrophobic and electronic interactions, such as π-π stacking. nih.gov The nature of the aryl group is paramount, and the use of a substituted phenyl ring, such as the 4-trifluoromethylphenyl group, allows for fine-tuning of these properties. researchgate.netacs.org

The N-arylindole skeleton is a core component of many biologically active molecules, demonstrating the importance of this structural motif. researchgate.net For instance, N-arylindoles have been investigated for a range of therapeutic applications, including as antipsychotics and cannabinoid receptor modulators. rsc.orgnih.gov The arylation step itself can be achieved through various synthetic methods, with copper-catalyzed and palladium-catalyzed cross-coupling reactions being the most common, allowing for the creation of diverse libraries of N-arylindoles for biological screening. researchgate.netacs.org The choice of the specific aryl group dictates the potential interactions with the target, making the 4-trifluoromethylphenyl group a subject of significant interest due to the unique properties of the trifluoromethyl substituent.

Role of the Trifluoromethylphenyl Substituent on Potency and Selectivity

The trifluoromethyl (CF3) group is a bioisostere of the methyl group but possesses vastly different electronic properties. nih.gov Its inclusion in a drug candidate can profoundly impact potency, selectivity, and metabolic stability. The CF3 group is highly electronegative and electron-withdrawing, which can alter the electronic distribution of the entire molecule, thereby influencing interactions with biological targets like enzymes and receptors. nih.gov Furthermore, the CF3 group significantly increases lipophilicity, which can enhance membrane permeability and improve pharmacokinetic profiles. nih.gov

In the context of 1-aryl-1H-indole derivatives, the 4-trifluoromethylphenyl substituent often confers potent biological activity. Studies on related scaffolds have shown that the presence of one or more trifluoromethyl groups on a phenyl ring can lead to potent growth inhibitors of various bacterial strains and can be a key feature in potent anticancer agents. nih.govmdpi.comnih.gov For example, research into fructose (B13574) 1,6-bisphosphatase inhibitors identified a 1-[4-(trifluoromethyl)benzoyl]-1H-indole-5-carboxamide as a potent inhibitor, highlighting the favorable contribution of the trifluoromethylphenyl moiety. nih.gov The strong electron-withdrawing nature of the CF3 group can enhance hydrogen bonding and electrostatic interactions with target proteins, leading to increased binding affinity and potency. nih.gov

Table 1: Impact of Phenyl Ring Substituents on Biological Activity

| Compound ID | Base Scaffold | R Group (on Phenyl Ring) | Biological Target | Activity (IC50/EC50) | Reference |

| 1 | N-Arylguanidine | 3-CF3 | NMDA Receptor | 77 nM (Ki) | nih.gov |

| 2 | N-Arylguanidine | 3-Iodo | NMDA Receptor | ~150 nM (Ki) | nih.gov |

| 3 | α-Trifluoromethyl Chalcone | 4-CF3 | Prostate Cancer Cells | 0.14-0.28 µM (IC50) | nih.gov |

| 4 | α-Trifluoromethyl Chalcone | 4-N(CH3)2 | Prostate Cancer Cells | >10 µM (IC50) | nih.gov |

| 5 | Pyrazole (B372694) Derivative | 3,5-bis(CF3) | S. aureus | 1-2 µg/mL (MIC) | mdpi.com |

| 6 | Pyrazole Derivative | 4-OCH3 | S. aureus | >128 µg/mL (MIC) | mdpi.com |

This table presents data from related scaffolds to illustrate the general effect of the trifluoromethyl group on potency compared to other substituents.

For instance, in a study of N-aryl-N′-methylguanidines as NMDA receptor ligands, moving halo substituents on a 3-(trifluoromethyl)phenyl ring significantly altered binding affinity. nih.gov Generally, substituents at the 5 or 6 positions of the ring resulted in higher affinity than those at the 2 or 4 positions. nih.gov This suggests that the spatial relationship between the trifluoromethyl group and other substituents, as well as their interaction with the binding pocket, is crucial. While a freely rotating N'-(3-(trifluoromethyl)-phenyl) group was found to be necessary for the activity of these guanidines, cyclized analogues that restricted this rotation showed lower binding affinity. nih.gov Applying this principle to 1-phenyl-1H-indoles, one would expect that 1-(2-trifluoromethylphenyl)-1H-indole, 1-(3-trifluoromethylphenyl)-1H-indole, and 1-(4-trifluoromethylphenyl)-1H-indole would exhibit distinct biological profiles due to steric and electronic differences. The ortho (2-position) isomer, for example, would likely impose greater steric hindrance and alter the dihedral angle between the indole and phenyl rings compared to the meta (3-position) and para (4-position) isomers.

Influence of Substituents on the Indole Ring System

The electronic nature of substituents on the indole ring plays a crucial role in modulating biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density of the indole's aromatic system, affecting its interaction with biological targets.

Electron-Withdrawing Groups (EWGs): Groups such as halogens (F, Cl, Br), cyano (-CN), or nitro (-NO2) decrease the electron density of the indole ring. In some cases, this can enhance activity. For example, in a series of 2-arylindoles designed as nitric oxide synthase and NFκB inhibitors, derivatives with a cyano group at the 3-position showed potent inhibitory activity. rsc.org Similarly, studies on indole-1,2,4-triazole hybrids found that a 3,4-dichloro-substituted phenyl moiety attached to the core structure resulted in excellent anticancer efficacy. nih.gov

Electron-Donating Groups (EDGs): Groups such as alkyl (-CH3) or methoxy (B1213986) (-OCH3) increase the electron density of the indole ring. The effect of these groups is highly target-dependent. In some series, EDGs can increase potency, while in others they are detrimental. For instance, in a series of pyrazole derivatives, a methoxy substituent on an attached phenyl ring significantly decreased antibacterial potency compared to more lipophilic, electron-withdrawing groups. mdpi.com

Table 2: Influence of Indole Ring Substituents on Activity

| Compound ID | Base Scaffold | Indole Ring Substituent | Biological Target | Activity (IC50) | Reference |

| 7 | 2-Phenylindole (B188600) | H (unsubstituted) | Nitrite Production | 38.1 µM | rsc.org |

| 8 | 2-Phenylindole | 3-CN | Nitrite Production | 4.8 µM | rsc.org |

| 9 | 2-Phenylindole | 3-CHO-NOH (oxime) | Nitrite Production | 4.4 µM | rsc.org |

| 10 | Indole-based HIV inhibitor | 5-F on Indole Ring C | HIV-1 Fusion | 0.2 µM (EC50) | acs.org |

| 11 | Indole-based HIV inhibitor | H (unsubstituted) | HIV-1 Fusion | 0.9 µM (EC50) | acs.org |

This table presents data from related indole scaffolds to illustrate the general effect of substituents on the indole ring.

The size and placement of substituents on the indole ring can introduce steric hindrance, which can either enhance or diminish biological activity. A bulky group might improve selectivity by preventing the molecule from fitting into the binding sites of off-target proteins. Conversely, it could block access to the desired target, reducing potency. acs.org

Conformational constraints are another key aspect of SAR. By introducing structural features that limit the rotation of bonds, such as creating bicyclic systems, chemists can lock a molecule into a specific three-dimensional shape. acs.org Comparing the activity of a flexible molecule to its rigid counterpart can provide valuable information about the bioactive conformation—the specific shape the molecule must adopt to bind effectively to its target. For example, studies on tetrahydro-γ-carboline derivatives as CFTR potentiators showed that increasing the size of a heterocyclic ring fused to the indole led to a marked drop in potency, indicating that a specific conformation and size were optimal for activity. acs.org

Development of Pharmacophore Models

The cumulative data from SAR studies—exploring the impact of the N-aryl group, its substituents, and modifications to the indole ring—are essential for the development of pharmacophore models. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary for a molecule to exert a specific biological effect. tandfonline.com

For the this compound class of compounds, a pharmacophore model would typically define:

A hydrophobic aromatic feature representing the indole core.

A second hydrophobic region corresponding to the N-phenyl ring.

A specific vector for a hydrogen bond acceptor or a region of negative electrostatic potential defined by the trifluoromethyl group.

Defined volumes where bulky substituents are either permitted (for enhanced activity/selectivity) or excluded (due to steric clash).

Positions on the indole ring where hydrogen bond donors or acceptors are favorable.

Computational techniques like molecular docking can be used to visualize how these derivatives fit into a protein's binding site, helping to rationalize the observed SAR. tandfonline.comnih.gov Such models are powerful predictive tools, guiding the rational design of new, more potent, and selective analogues while minimizing the need for exhaustive synthetic efforts.

Design Principles for Optimized Biological Activity in this compound Derivatives

The strategic design of derivatives based on the this compound scaffold is crucial for enhancing their biological activity. Structure-activity relationship (SAR) studies on analogous indole-containing compounds have illuminated several key principles that guide the optimization of these molecules for various therapeutic targets, including kinases and proteins involved in inflammatory and proliferative diseases. The following sections detail these design principles, focusing on modifications to the indole core and the pendant phenyl ring.

Modifications of the Indole Core

The indole nucleus serves as a versatile scaffold, and its substitution pattern is a critical determinant of biological activity. Research on various indole derivatives has demonstrated that modifications at the N1, C2, C3, and C5 positions can significantly influence potency and selectivity.

While specific SAR data for this compound is limited in the public domain, principles derived from structurally related indole derivatives, such as those targeting kinases, offer valuable insights. For instance, in a series of 4-indolyl-2-arylaminopyrimidine derivatives developed as anti-inflammatory agents, substitutions on the indole nitrogen and at the C3 position were found to be critical for activity. nih.gov

A key design principle involves the introduction of small, lipophilic groups at the C2 position of the indole ring, which can enhance binding to hydrophobic pockets in target proteins. Furthermore, the incorporation of hydrogen bond donors or acceptors at the C5 position can facilitate crucial interactions with the active site of enzymes like kinases.

Modifications of the 4-Trifluoromethylphenyl Moiety

The 4-trifluoromethylphenyl group at the N1 position of the indole is a significant feature, known for its strong electron-withdrawing nature and its ability to participate in various non-covalent interactions. The trifluoromethyl (CF3) group can enhance metabolic stability and membrane permeability of drug candidates.

In the development of kinase inhibitors, the substitution pattern on the phenyl ring is a well-explored strategy for optimizing activity and selectivity. For example, in a series of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-(amino)pyridin-3-yl)ureas designed as KDR kinase inhibitors, the presence of the trifluoromethyl group was found to be a key contributor to the inhibitory potency. nih.gov

Further modifications to the phenyl ring, such as the introduction of additional substituents, can modulate the electronic properties and steric profile of the molecule, leading to improved biological activity. For instance, the addition of a chloro group ortho to the trifluoromethyl group in some kinase inhibitors has been shown to enhance potency. nih.gov

Interactive Data Table: SAR Insights from Related Indole Derivatives

The following table summarizes SAR findings from studies on various indole derivatives, which can be extrapolated to guide the design of novel this compound analogs.

| Scaffold/Series | Position of Modification | Substituent Effect on Activity | Biological Target/Activity | Reference |

| 4-Indolyl-2-arylaminopyrimidine | Phenylamino at C2, Substituents on phenyl ring | Amino group on the phenyl ring is important for activity. Extension of the aliphatic amine chain increases anti-inflammatory activity. | Anti-inflammatory (inhibition of IL-6 and IL-8) | nih.gov |

| 1-Aryl-3-substituted ureas | Phenyl ring (with CF3) | A chloro group ortho to the CF3 group on the phenyl ring enhanced KDR kinase inhibitory activity. | KDR Kinase Inhibition | nih.gov |

| Indole-based Kinase Inhibitors | C4 of indole ring | Substitution at the 4th position was explored for potent PI3K inhibitors. | PI3K Inhibition | nih.gov |

| Indole-based Kinase Inhibitors | C2 and C6 of indole ring | Substitutions at these positions were investigated for potent CDK5 inhibitors. | CDK5 Inhibition | nih.gov |

These design principles, derived from related compound series, provide a rational basis for the structural optimization of this compound derivatives to achieve enhanced biological efficacy for a range of therapeutic applications.

Potential Applications in Chemical Biology and Advanced Materials Science

Utilization as Molecular Probes in Biochemical Research

Derivatives of 1-(4-Trifluoromethylphenyl)-1H-indole are promising candidates for the development of molecular probes for biochemical research. The specific electronic structure of these compounds, often characterized as a Donor-π-Acceptor (D-π-A) system, is key to their function. In this arrangement, the indole (B1671886) ring acts as the electron donor (D) and the trifluoromethylphenyl group serves as the electron acceptor (A). nih.gov This configuration facilitates intramolecular charge transfer (ICT), a phenomenon that is highly sensitive to the surrounding environment.

Research has shown that indole derivatives with a 4-trifluoromethylphenyl group can exhibit significant changes in their fluorescence properties in response to variations in solvent polarity, a characteristic known as solvatochromism. nih.gov For one such derivative, the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the 4-trifluoromethyl phenyl group, while the Highest Occupied Molecular Orbital (HOMO) is located on the indole ring. nih.gov This separation of electron density leads to a pronounced ICT character and positive solvatochromism, where the emission wavelength shifts to longer wavelengths (a red-shift) as the solvent polarity increases. This sensitivity makes them effective probes for studying cellular microenvironments.

Furthermore, these compounds can exhibit fluorescence in the solid state, a desirable property for various imaging and sensing applications. nih.gov The twisted geometry between the indole and phenyl rings can prevent strong intermolecular aromatic interactions in the condensed phase, thus minimizing fluorescence quenching and allowing for emission in the solid form. nih.gov

Table 1: Photophysical Properties of a Functionalized Indole Derivative (FI) FI is a derivative containing the this compound moiety.

| Property | Observation | Reference |

|---|---|---|

| Structure Type | Donor-π-Acceptor (D-π-A) | nih.gov |

| Electron Donor | Indole Ring | nih.gov |

| Electron Acceptor | 4-Trifluoromethyl Phenyl Group | nih.gov |

| Key Phenomenon | Intramolecular Charge Transfer (ICT) | nih.gov |

| Solvatochromism | Positive (Red-shifted emission in polar solvents) | nih.gov |

| Solid-State Emission | Exhibits fluorescence in the solid state | nih.gov |

Role as Key Intermediates in Complex Organic Synthesis

The this compound scaffold and related structures are valuable intermediates in the synthesis of more complex molecules. The indole nucleus is susceptible to electrophilic substitution, typically at the C3 position, and (1H-indol-3-yl)methanols are versatile precursors for C-C bond formation. beilstein-journals.org The synthesis of trifluoromethyl-substituted (1H-indol-3-yl)methanol derivatives is a key step toward compounds with potential biological activities. beilstein-journals.orgnih.gov

For instance, the Friedel-Crafts hydroxyalkylation reaction of indoles with trifluoromethyl ketones is a common method to produce these intermediates. beilstein-journals.orgnih.gov While many syntheses start with a free N-H indole, the principles apply to N-substituted indoles as well. The resulting trifluoromethyl(indolyl)phenylmethanols are crucial building blocks for creating more elaborate structures. nih.gov

A notable synthetic application involves the reaction of indoles with aromatic fluoromethyl ketones. An efficient protocol has been developed using a catalytic system of potassium carbonate (K2CO3) and tetrabutylphosphonium (B1682233) bromide (n-Bu4PBr) in water to yield trifluoromethyl(indolyl)phenylmethanols in high yields. nih.gov This method is operationally simple, avoids the need for column chromatography, and is scalable. nih.gov The resulting alcohol intermediates can be further transformed into a variety of biologically active indole-derived compounds. nih.govbeilstein-archives.org

Table 2: Example Synthesis of a Trifluoromethyl(indolyl)phenylmethanol Derivative

| Parameter | Details | Reference |

|---|---|---|

| Reaction Type | Friedel–Crafts Hydroxyalkylation | beilstein-journals.orgnih.gov |

| Reactants | Indole, 2,2,2-Trifluoroacetophenone | nih.gov |

| Catalytic System | K2CO3 / n-Bu4PBr | nih.gov |

| Solvent | Water | nih.gov |

| Advantage | High yield, simple procedure, scalable | nih.gov |

| Product Class | Trifluoromethyl(indolyl)phenylmethanols | nih.gov |

Exploration in Supramolecular Chemistry and Self-Assembly

The structural features of this compound and its derivatives make them interesting building blocks for supramolecular chemistry. The presence of the planar indole ring and the phenyl group, combined with potential hydrogen bond donors and acceptors, facilitates non-covalent interactions that drive self-assembly.

The crystal structure of a related compound, 3,3′-((4-(trifluoromethyl)phenyl)methylene)bis(1-methyl-1H-indole), reveals an elaborate system of intermolecular interactions. tandfonline.com These include π-π stacking, C-H···π, and C-H···F hydrogen bonds, which stabilize the crystal lattice and lead to the formation of complex supramolecular architectures. tandfonline.com The study of these interactions is crucial for crystal engineering and the design of new materials with specific packing arrangements and properties. Hirshfeld surface analysis is a tool used to visualize and quantify these intermolecular contacts. tandfonline.com

The concept of self-assembly driven by specific interactions is a cornerstone of creating functional materials from single molecular components. researchgate.netnih.gov While broad research into self-assembly often uses complex scaffolds, the fundamental interactions observed in trifluoromethylphenyl-indole derivatives, such as hydrogen bonding and π-stacking, are the same driving forces. mdpi.com The C–H···F interaction, in particular, is recognized as a directional force capable of guiding supramolecular assembly. rsc.org

Prospects in Sensor Development

The inherent sensitivity of the photophysical properties of this compound derivatives to their environment makes them highly suitable for sensor development. Indole-related molecules have been widely considered for use as fluorescent probes in both biological and electrochemical sensing. nih.govresearchgate.net

Specifically, derivatives built on the D-π-A concept, incorporating the trifluoromethylphenyl group, have been shown to exhibit dramatic colorimetric and fluorescent responses to changes in pH. nih.gov This is due to the protonation of nitrogen atoms within the indole structure, which alters the electronic distribution and, consequently, the absorption and emission of light. nih.gov This property has been harnessed to design novel colorimetric pH sensors and fluorescent test papers. nih.govresearchgate.net The development of such sensors is part of a broader effort to create tools for real-time observation of chemical and biological processes. nih.gov

Table 3: Sensor Applications of Trifluoromethylphenyl-Indole Derivatives

| Application | Principle of Operation | Key Feature | Reference |

|---|---|---|---|

| pH Sensor | Protonation of nitrogen atoms alters electronic structure | Colorimetric and fluorescent response to pH changes | nih.gov |

| Fluorescent Paper | Solid-state fluorescence sensitive to chemical stimuli | Visual detection of analytes | researchgate.net |

| Logic Gate | Multi-level response to different inputs (e.g., pH) | Processing of chemical information at the molecular level | nih.gov |

Role in Catalysis

While this compound itself is not typically a catalyst, it is synthesized and modified using catalytic processes, and the broader class of indole derivatives plays a role in catalytic research. The synthesis of trifluoromethyl(indolyl)phenylmethanols often relies on catalytic methods. nih.govbeilstein-archives.org

For example, the efficient synthesis of these key intermediates has been achieved using a phase-transfer catalytic system. nih.gov In one study, a combination of tetrabutylammonium (B224687) bromide (TBAB) and a base like potassium carbonate (K2CO3) in water was shown to effectively catalyze the reaction between an indole and a trifluoromethyl ketone. beilstein-archives.org The catalyst facilitates the reaction at the interface between the aqueous and organic phases. beilstein-archives.org A significant advantage of this particular system is its reusability; the aqueous filtrate containing the catalyst could be recovered and reused for several cycles with good to excellent yields. nih.gov This highlights a green chemistry approach to synthesizing valuable chemical intermediates.

Future Research Directions and Outlook in the Field of 1 4 Trifluoromethylphenyl 1h Indole

Development of Novel and Sustainable Synthetic Routes

While methods for the synthesis of N-aryl indoles are established, future research will likely focus on the development of more efficient, sustainable, and scalable routes to produce 1-(4-trifluoromethylphenyl)-1H-indole and its derivatives. Current strategies often rely on transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations. However, these methods can involve harsh reaction conditions, expensive catalysts, and the generation of significant waste.

Future synthetic endeavors are expected to explore:

Catalyst-Free and Greener Conditions: Research into catalyst-free N-arylation methods, potentially utilizing microwave or flow chemistry, could lead to more environmentally benign and cost-effective syntheses. The use of water as a solvent, as demonstrated in the synthesis of related trifluoromethyl(indolyl)phenylmethanols, presents a promising green alternative. beilstein-journals.org

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions that assemble the this compound core from simple starting materials would significantly improve synthetic efficiency. erciyes.edu.tr This approach minimizes purification steps and reduces solvent usage. erciyes.edu.tr

Novel Activating Groups: The exploration of alternative activating groups on the indole (B1671886) nitrogen or the aryl halide could lead to milder reaction conditions and broader substrate scopes. For instance, the use of activated glycerol (B35011) carbonates in the synthesis of fused indole derivatives showcases an innovative approach to indole functionalization. nih.gov

Discovery of Undiscovered Biological Targets and Mechanisms

The biological activities of derivatives of this compound suggest a rich pharmacological potential for the parent compound. The trifluoromethyl group is known to enhance metabolic stability and receptor binding affinity. Future research will be directed towards identifying novel biological targets and elucidating the mechanisms of action.

Key areas for investigation include:

Enzyme Inhibition: Based on the activity of related N-substituted indoles, this compound could be a promising candidate for inhibiting enzymes such as fructose (B13574) 1,6-bisphosphatase (FBPase), which is a target for type II diabetes treatment. nih.gov

Receptor Modulation: The indole scaffold is a common feature in molecules targeting various receptors. Investigating the interaction of this compound with neurotransmitter receptors, such as serotonin (B10506) receptors, could uncover new therapeutic applications. wikipedia.org

Anti-inflammatory and Antinociceptive Pathways: Derivatives of related heterocyclic compounds have shown significant anti-inflammatory and analgesic effects. researchgate.netnih.gov Future studies could explore the potential of this compound to modulate inflammatory pathways and pain perception, potentially targeting enzymes like lipoxygenase or ion channels such as TRPV1. researchgate.netnih.govresearchgate.net

Integration with Advanced High-Throughput Screening Methodologies

To accelerate the discovery of new biological activities, future research will increasingly rely on the integration of this compound and its analogue libraries with advanced high-throughput screening (HTS) platforms. HTS allows for the rapid screening of thousands of compounds against a multitude of biological targets.

The application of HTS to this chemical scaffold will enable:

Unbiased Target Identification: Screening against large panels of receptors, enzymes, and cell lines can identify unexpected biological activities and novel molecular targets.

Lead Compound Discovery: HTS campaigns can efficiently identify initial "hit" compounds that can then be optimized through medicinal chemistry efforts to develop potent and selective drug candidates. The discovery of mTOR inhibitors from a benzonapthridinone library exemplifies the power of this approach. nih.gov

Phenotypic Screening: In addition to target-based screening, phenotypic screening of this compound derivatives in disease-relevant cellular models can uncover compounds that modulate complex biological pathways without a preconceived target.

Further Elucidation of Structure-Activity Relationships Through Rational Design

A critical aspect of future research will be the detailed elucidation of the structure-activity relationships (SAR) for the this compound scaffold. Rational design, guided by computational modeling and empirical data, will be instrumental in optimizing the biological activity of this class of compounds.

Key areas of focus for SAR studies will include:

Substitution Patterns: Systematically modifying the substitution pattern on both the indole ring and the trifluoromethylphenyl ring will provide insights into the key structural features required for activity at specific biological targets. Studies on related N-phenyl indole derivatives as AT1 antagonists have shown the importance of substitution for antihypertensive activity. nih.gov

Conformational Analysis: Understanding the preferred conformation of the molecule and how it influences binding to a target protein is crucial. The trifluoromethyl group can significantly impact the molecule's electronic and steric properties, influencing its binding mode.

Isomeric and Enantiomeric Effects: For derivatives with chiral centers, the separation and biological evaluation of individual enantiomers will be essential, as different stereoisomers can exhibit distinct pharmacological profiles. The investigation of enantiomerically pure tetrahydro-γ-carboline derivatives as CFTR potentiators highlights the importance of stereochemistry. acs.org

Expansion into Other Areas of Chemical Biology and Materials Science

Beyond its potential in medicinal chemistry, the unique electronic and structural properties of this compound make it an attractive candidate for applications in other areas of chemical biology and materials science.

Future research could explore its use in:

Chemical Probes: Functionalized derivatives of this compound could be developed as chemical probes to study biological processes. For example, fluorescently labeled analogues could be used for imaging applications.

Organic Electronics: The indole moiety is a known component in organic electronic materials. The introduction of the electron-withdrawing trifluoromethyl group could modulate the electronic properties of the indole system, making it suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Functional Polymers: Incorporation of the this compound unit into polymer backbones could lead to the development of new materials with tailored thermal, optical, or electronic properties.

Advanced Computational Modeling for Predictive Design

Advanced computational modeling will play an increasingly important role in guiding the future research and development of this compound-based compounds. Molecular docking, quantum mechanics calculations, and molecular dynamics simulations can provide valuable insights into the behavior of these molecules at the atomic level.

Computational approaches will be utilized to:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Trifluoromethylphenyl)-1H-indole, and how can reaction conditions be tailored to improve yields?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between 1H-indole derivatives and 4-(trifluoromethyl)phenylboronic acid under inert conditions (e.g., N₂ atmosphere) yields the target compound. Optimize by:

- Using Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos .

- Adjusting reaction temperature (80–100°C) and solvent (toluene or DMF) to enhance coupling efficiency.

- Purifying via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆). Key signals include aromatic protons (δ 6.5–8.0 ppm) and trifluoromethyl group (¹³C δ ~125 ppm, split into quartets due to ¹JCF coupling) .

- X-ray Crystallography : Resolve crystal structures to confirm substituent orientation. For example, weak C–H···π interactions may dominate packing, as seen in related indole derivatives (R factor < 0.08) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts or crystal packing) for this compound?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to model NMR chemical shifts and compare with experimental data. Discrepancies in aromatic proton shifts may arise from solvent effects (e.g., CDCl₃ vs. gas-phase simulations) .

- For crystal packing conflicts, use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., F···H contacts contributing 5–10% to surface contacts) .

Q. What strategies are effective in analyzing non-classical hydrogen bonding and π-π interactions in the crystal packing of this compound derivatives?

- Methodological Answer :

- Use Mercury or CrystalExplorer software to visualize π-π stacking distances (typically 3.5–4.0 Å) and dihedral angles between indole and aryl rings .

- Quantify interaction energies using PixelCoulomb calculations, which may reveal weak C–F···H–C contacts (~2 kJ/mol) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.